molecular formula C9H10N2O3 B2459507 3-(4-Nitrophenoxy)azetidine CAS No. 1219977-31-7

3-(4-Nitrophenoxy)azetidine

Cat. No.: B2459507
CAS No.: 1219977-31-7
M. Wt: 194.19
InChI Key: DPNOWKDVXBTCMX-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)azetidine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The presence of the nitrophenoxy group at the third position of the azetidine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenoxy)azetidine typically involves the reaction of 4-nitrophenol with azetidine derivatives. One common method includes the nucleophilic substitution reaction where 4-nitrophenol reacts with azetidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The azetidine ring can be opened through reduction reactions, leading to the formation of linear amines.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, dimethylformamide

Major Products Formed:

    Oxidation: 3-(4-Aminophenoxy)azetidine.

    Reduction: Linear amines.

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

3-(4-Nitrophenoxy)azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but without the nitrophenoxy group.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different stability .

Uniqueness: 3-(4-Nitrophenoxy)azetidine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(4-nitrophenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)7-1-3-8(4-2-7)14-9-5-10-6-9/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNOWKDVXBTCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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